2-[(tert-butoxy)carbonyl]-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid
Description
2-[(tert-Butoxy)carbonyl]-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid (referred to as Compound 7g in ) is a spirocyclic proline analog with a sulfur atom (thia) in the 8-position and a nitrogen atom (aza) in the 2-position of the spiro[4.5]decane framework. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the nitrogen, while the carboxylic acid at position 3 enhances its utility as a building block in medicinal chemistry .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-13(2,3)19-12(18)15-9-14(4-6-20-7-5-14)8-10(15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKWKHLTNRJRAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCSCC2)CC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxy)carbonyl]-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid typically involves the reaction of a suitable precursor with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Deprotection of Boc Group
The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the secondary amine. Acidic conditions selectively cleave this group while preserving other functionalities:
| Reaction Conditions | Products | Applications |
|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | Free amine (8-thia-2-azaspiro[4.5]decane-3-carboxylic acid) | Intermediate for peptide synthesis |
| HCl in dioxane (4M) | Amine hydrochloride salt | Pharmaceutical precursor |
This deprotection enables sequential functionalization of the amine, critical for constructing complex molecules like kinase inhibitors.
Carboxylic Acid Transformations
The carboxylic acid group undergoes standard derivatization reactions:
Esterification
Reaction with alcohols under acid catalysis yields esters:
| Alcohol | Catalyst | Yield | Product Utility |
|---|---|---|---|
| Methanol | H₂SO₄ | 82% | Improved lipophilicity for drug delivery |
| Benzyl alcohol | DMAP | 75% | Protective group for solid-phase synthesis |
Amide Formation
Coupling with amines via carbodiimide reagents (e.g., EDC/HOBt):
This reaction is pivotal for creating peptidomimetics and bioactive conjugates .
Decarboxylation Reactions
Controlled decarboxylation under Krapcho conditions removes the carboxylic acid group:
| Conditions | Temperature | Product | Role in Synthesis |
|---|---|---|---|
| LiCl, DMSO, H₂O | 150°C | 8-thia-2-azaspiro[4.5]decane | Simplifies spirocyclic core |
This method preserves the sulfur-containing ring system while generating a simpler scaffold for further modifications .
Sulfur-Specific Reactivity
The thia group (sulfur atom in the spirocycle) participates in oxidation and nucleophilic substitution:
Oxidation to Sulfoxide
Treatment with mCPBA yields sulfoxide derivatives:
| Oxidizing Agent | Solvent | Yield | Stereochemical Outcome |
|---|---|---|---|
| mCPBA | CH₂Cl₂ | 68% | Diastereomeric mixture |
Sulfoxidation modulates electronic properties, enhancing interactions with biological targets.
Spirocyclic Ring Modifications
The strained spirocyclic system undergoes ring-opening under basic conditions:
| Base | Reagent | Product |
|---|---|---|
| NaOH | Ethylene glycol | Linear thiol-containing carboxylic acid |
This reactivity is exploited to access open-chain analogs for structure-activity relationship studies.
Key Research Findings
Scientific Research Applications
Metalloproteinase Inhibition
One of the most significant applications of 2-[(tert-butoxy)carbonyl]-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid is its potential as an inhibitor of matrix metalloproteinases (MMPs). MMPs are a group of enzymes that play critical roles in the degradation of extracellular matrix components, which is essential in various physiological processes such as tissue remodeling and wound healing. However, excessive MMP activity is implicated in several pathological conditions, including cancer metastasis and arthritis.
Research has shown that compounds similar to this compound can effectively inhibit MMP activity, thus presenting a therapeutic avenue for treating diseases characterized by abnormal MMP activity . The compound's structural features contribute to its binding affinity and specificity towards MMPs, making it a candidate for further development into pharmaceutical agents.
Anticancer Properties
In addition to its role as an MMP inhibitor, there is emerging evidence suggesting that this compound may possess anticancer properties. By modulating the activity of MMPs, it can potentially inhibit tumor invasion and metastasis, which are critical challenges in cancer treatment. The exploration of this compound in preclinical studies could provide insights into its efficacy and safety profile as an anticancer agent .
Versatile Building Block
The compound serves as a versatile building block in organic synthesis due to its unique spirocyclic structure. Its ability to undergo various chemical transformations allows chemists to utilize it in the synthesis of more complex molecules. For instance, it can be used as an intermediate in the synthesis of other bioactive compounds or pharmaceuticals .
Asymmetric Synthesis
The compound's chiral nature makes it suitable for asymmetric synthesis applications. Researchers have developed methodologies that leverage this compound to create enantiomerically enriched products, which are crucial in the development of drugs with specific biological activities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(tert-butoxy)carbonyl]-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₉H₁₆ClNO₂S (hydrochloride salt form, as indicated by LCMS data showing [M - Cl]⁺ = 202.2) .
- Melting Point : 234–237°C.
- Synthesis Yield : 92% via a high-yield protocol using sp³-enriched spirocyclic α-proline precursors .
- Structural Features : The spiro[4.5]decane core imposes conformational rigidity, which is advantageous for designing peptidomimetics and enzyme inhibitors.
Comparison with Similar Compounds
Structural Analogues: Heteroatom Substitutions
8,8-Dioxide Derivative (Compound 7h)
Structure : The sulfur atom in Compound 7g is oxidized to a sulfone (8,8-dioxide).
Impact :
Oxygen Analogues (2-Oxa Substitution)
Examples :
- 8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid (CAS 1160246-86-5). Molecular Formula: C₁₄H₂₃NO₅. Molecular Weight: 285.34 . Comparison:
- Electronic Effects : Replacing sulfur (polarizable, larger atomic radius) with oxygen increases polarity but reduces steric bulk.
- Applications : Oxygen analogues are preferred in contexts requiring improved solubility or metabolic stability .
Diazaspiro Analogues
Example : tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (CAS 336191-17-4).
- Structure : Features two nitrogen atoms (2,8-diaza) instead of sulfur and nitrogen.
- Molecular Formula : C₁₃H₂₃N₂O₂.
- Applications : Diazaspiro compounds are utilized in drug discovery for their dual hydrogen-bonding capabilities .
Biological Activity
2-[(tert-butoxy)carbonyl]-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid, also referred to by its CAS number 2174007-74-8, is a compound of interest due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H23NO6S
- Molecular Weight : 333.40 g/mol
- IUPAC Name : 2-(tert-butoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Inhibition of Inflammatory Pathways : Some analogs have shown the ability to inhibit pro-inflammatory cytokines in vitro and in vivo models, suggesting potential applications in treating inflammatory diseases.
- Immunomodulatory Effects : Studies have demonstrated that certain derivatives can selectively inhibit CD8(+) T-cells and modulate cytokine expression, which may be beneficial in autoimmune conditions and allergies .
- Anticancer Properties : Preliminary data suggest that the compound may interfere with cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
A selection of case studies highlights the biological relevance of this compound:
- In Vivo Studies : In a rat model of asthma, analogs were shown to reduce eosinophilia and bronchial hyperresponsiveness, indicating their potential in managing allergic responses .
- Cytotoxicity Assessments : Various studies assessed the cytotoxic effects of related compounds on different cancer cell lines, revealing dose-dependent inhibition of cell growth .
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds have indicated favorable absorption characteristics, enhancing their viability as therapeutic agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-[(tert-butoxy)carbonyl]-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid and its intermediates?
- Methodology : The synthesis involves a multigram-scale approach starting from spirocyclic α-proline precursors. Key steps include:
- Step 1 : Cyclization of precursor 6g (8-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride) with tert-butoxycarbonyl (Boc) protection, yielding 7g (65% yield after purification via column chromatography) .
- Step 2 : Oxidation of the thioether group to sulfone derivatives (e.g., 7h ) using hydrogen peroxide in acetic acid, achieving 93% yield .
- Critical Parameters : Reaction time (12–24 hr), temperature (0–25°C), and solvent choice (CHCl₃ for Boc protection; DMSO for oxidation).
Q. How is structural characterization performed for this compound?
- Methodology : Use a combination of:
- NMR Spectroscopy : Key ¹H NMR signals include δ = 4.36 (t, J = 8.9 Hz, 1H, spirocyclic CH) and δ = 1.37–1.56 (m, 9H, Boc tert-butyl group) in CDCl₃ .
- LCMS : Monitor [M + H]⁺ or [M - Cl]⁺ ions (e.g., m/z 202.2 for the deprotected intermediate) .
- Elemental Analysis : Validate purity (e.g., C: 50.28% vs. calculated 50.44% for 7h ) .
Q. What safety precautions are essential during handling?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (P95 respirators recommended for prolonged exposure) .
- Storage : Keep in airtight containers at 2–8°C, away from strong acids/oxidizers (e.g., HNO₃, KMnO₄) to prevent hazardous reactions .
Advanced Research Questions
Q. How can crystallographic software resolve ambiguities in spirocyclic conformation?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding networks .
- Validation : Cross-check torsion angles with ORTEP-3 graphical models to confirm spiro[4.5]decane geometry .
Q. How to address contradictory NMR data in sulfone derivatives?
- Case Study : Discrepancies in ¹³C NMR shifts (e.g., δ = 177.16 vs. 173.56 for carbonyl groups in 7h ) may arise from solvent polarity or tautomerism.
- Resolution :
- Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ spectra to assess hydrogen bonding effects .
- Dynamic NMR : Conduct variable-temperature experiments (e.g., 25–80°C) to detect conformational exchange .
Q. What strategies stabilize the Boc-protected intermediate under acidic conditions?
- Methodology :
- pH Optimization : Maintain pH > 4 during purification to prevent Boc cleavage (use NaHCO₃ buffer for aqueous workup) .
- Additives : Include 1% triethylamine in mobile phases during HPLC to suppress acid-catalyzed degradation .
Q. How to analyze ecological toxicity given limited data?
- Workflow :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
